2,2'-{Benzene-1,4-diylbis[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methanediyl]}bis(5,5-dimethylcyclohexane-1,3-dione)
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Overview
Description
2-({4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL)METHYL]PHENYL}(2-HYDROXY-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL)METHYL)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure characterized by multiple cyclohexane rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of dimedone with 1,1-diacetyl-2-benzoylethylene under basic conditions. The reaction is carried out in ethanol in the presence of an alkali to form the desired product . The formation of the compound is confirmed using IR and NMR spectroscopy.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as primary amines, ammonium acetate, and hydrazine hydrate.
Major Products Formed
The major products formed from these reactions include derivatives of pyrroles, quinolines, and other heterocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and other bioactive molecules.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dimedone and benzoylethylene, such as:
- 3-Acetyl-2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1-phenylpentanedione
- 4-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-2-methoxyphenyl acetate
Uniqueness
The uniqueness of 2-({4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL)METHYL]PHENYL}(2-HYDROXY-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL)METHYL)-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE lies in its complex structure, which allows for a wide range of chemical modifications and applications. Its multiple functional groups and rings provide versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C40H50O8 |
---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
2-[[4-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]phenyl]-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C40H50O8/c1-37(2)13-23(41)33(24(42)14-37)31(34-25(43)15-38(3,4)16-26(34)44)21-9-11-22(12-10-21)32(35-27(45)17-39(5,6)18-28(35)46)36-29(47)19-40(7,8)20-30(36)48/h9-12,31-33,35,43,47H,13-20H2,1-8H3 |
InChI Key |
PFHKMSDXCFSBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC=C(C=C2)C(C3C(=O)CC(CC3=O)(C)C)C4=C(CC(CC4=O)(C)C)O)C5=C(CC(CC5=O)(C)C)O)C |
Origin of Product |
United States |
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